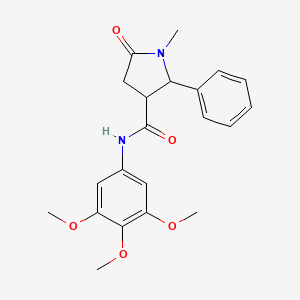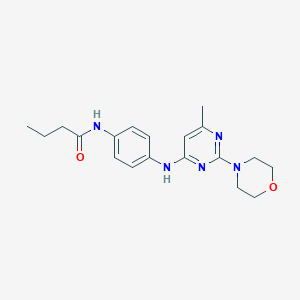![molecular formula C18H25N3O B11309108 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B11309108.png)
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3,3-DIMETHYLBUTAN-1-ONE is a complex organic compound that features a benzodiazole ring fused to a piperidine moiety, connected to a dimethylbutanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3,3-DIMETHYLBUTAN-1-ONE typically involves multiple steps, starting with the preparation of the benzodiazole and piperidine intermediates. The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or other suitable formylating agents . The piperidine ring is often introduced via nucleophilic substitution reactions involving piperidine derivatives . The final step involves the coupling of the benzodiazole-piperidine intermediate with 3,3-dimethylbutanone under appropriate conditions, such as the presence of a base or a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3,3-DIMETHYLBUTAN-1-ONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3,3-DIMETHYLBUTAN-1-ONE has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3,3-DIMETHYLBUTAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets . Overall, the compound’s effects are mediated through a combination of molecular interactions and pathway modulations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-1,3-Benzodiazol-2-yl)piperidin-4-amine: Shares the benzodiazole and piperidine moieties but lacks the dimethylbutanone structure.
4-(1H-Benzimidazol-2-yl)benzaldehyde: Contains a benzimidazole ring but differs in the substitution pattern and functional groups.
Uniqueness
1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3,3-DIMETHYLBUTAN-1-ONE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the dimethylbutanone moiety, in particular, may enhance its stability, solubility, and overall pharmacokinetic profile compared to similar compounds .
Propriétés
Formule moléculaire |
C18H25N3O |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C18H25N3O/c1-18(2,3)12-16(22)21-10-8-13(9-11-21)17-19-14-6-4-5-7-15(14)20-17/h4-7,13H,8-12H2,1-3H3,(H,19,20) |
Clé InChI |
RQBLZGNNKZQPOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline](/img/structure/B11309032.png)

![8-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11309037.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-propoxybenzamide](/img/structure/B11309040.png)
![N-[4-(diethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11309042.png)
![Phenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11309051.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11309052.png)
![N-benzyl-2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11309071.png)


![6-bromo-3-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B11309081.png)
![5-bromo-N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B11309086.png)
![2-[(2-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11309087.png)
![3-Methylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11309088.png)
